3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide
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Description
3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C20H19N5O3S2 and its molecular weight is 441.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties
Research on similar quinazoline and imidazoquinazoline derivatives has shown a broad interest due to their potential biological activities. For instance, studies on the synthesis and biological properties of quinazoline derivatives have revealed their potential in inhibiting monoamine oxidase (MAO) and exhibiting antitumor activities. These compounds were synthesized through reactions involving specific precursor chemicals and were evaluated for their effects on brain MAO activity and tumor growth suppression in mouse models, showing moderate therapeutic effects in some cases (Markosyan et al., 2008).
Antitumor and Antibacterial Agents
Another study on pyrrolopyrimidine derivatives as nonclassical antifolate inhibitors of thymidylate synthase highlights the potential antitumor and antibacterial applications of such compounds. These derivatives were synthesized and evaluated against various TS and DHFR enzymes from different species, including human and bacterial strains. Some of these compounds showed potent inhibitory activity, suggesting their utility as antitumor and antibacterial agents (Gangjee et al., 1996).
Antibacterial Activity
The synthesis of quinazolin-4-one derivatives containing oxadiazolin-5-thione moieties and their evaluation for antibacterial activity further exemplify the medicinal chemistry applications of such molecules. These derivatives exhibited encouraging antibacterial activity, with specific morpholino derivatives showing significant effects, highlighting their potential in addressing bacterial infections (Ahmed et al., 2007).
Properties
IUPAC Name |
3-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S2/c21-16(26)11-30-20-24-14-6-2-1-5-13(14)18-23-15(19(28)25(18)20)7-8-17(27)22-10-12-4-3-9-29-12/h1-6,9,15H,7-8,10-11H2,(H2,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJKKYQKLGPPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC(=O)N)CCC(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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